

2-Methylquinoline N-oxide: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methylquinoline N-oxide**

Cat. No.: **B090784**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound that has emerged as a pivotal intermediate in organic synthesis. Its unique electronic properties and reactivity profile make it a valuable precursor for the construction of a diverse array of functionalized quinoline derivatives, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2-Methylquinoline N-oxide**, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **2-Methylquinoline N-oxide** is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

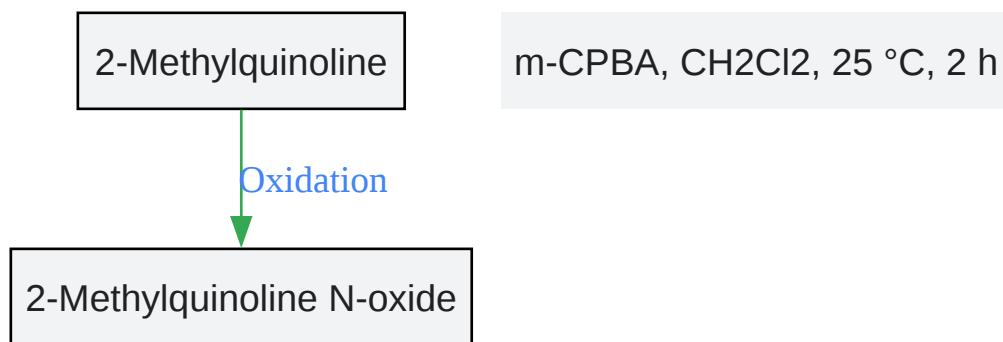
Table 1: Physicochemical Properties of **2-Methylquinoline N-oxide**

Property	Value	Reference
CAS Number	1076-28-4	[1]
Molecular Formula	C ₁₀ H ₉ NO	[1]
Molecular Weight	159.19 g/mol	[1]
Appearance	White to orange to green powder/crystal	[1]
Melting Point	67 °C	[1]
Purity	≥ 98% (GC)	[1]

Table 2: Spectroscopic Data of 2-Methylquinoline and Related N-oxides

Compound	Type	Data	Reference
2-Methylquinoline	¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.03 (d, J=8.4 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 7.68 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.75 (s, 3H)	[2]
Quinoline N-oxide	¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.72 (d, J=8.8 Hz, 1H), 8.52 (dd, J=6.0, 0.6 Hz, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J=8.5, 6.2 Hz, 1H)	
Quinoline N-oxide	¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7	
7-Methylquinoline N-oxide	¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 8.55–8.52 (m, 2H), 7.74 (d, J=8.4 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.45 (dt, J=8.9, 2.7 Hz, 1H), 7.22 (dd, J=8.4, 6.1 Hz, 1H), 2.57 (s, 3H)	
7-Methylquinoline N-oxide	¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0	

8-Methylquinoline N-oxide ^1H NMR (CDCl₃, 400 MHz)


δ (ppm): 8.32 (dd, J=6.0, 0.6 Hz, 1H), 7.56 (td, J=7.8, 4.5 Hz, 2H), 7.38–7.30 (m, 2H), 7.10 (dd, J=8.4, 6.1 Hz, 1H), 3.12 (s, 3H)

8-Methylquinoline N-oxide ^{13}C NMR (CDCl₃, 100 MHz)

δ (ppm): 141.2, 137.1, 133.4, 133.2, 132.3, 127.9, 126.7, 126.2, 120.5, 24.7

Synthesis of 2-Methylquinoline N-oxide

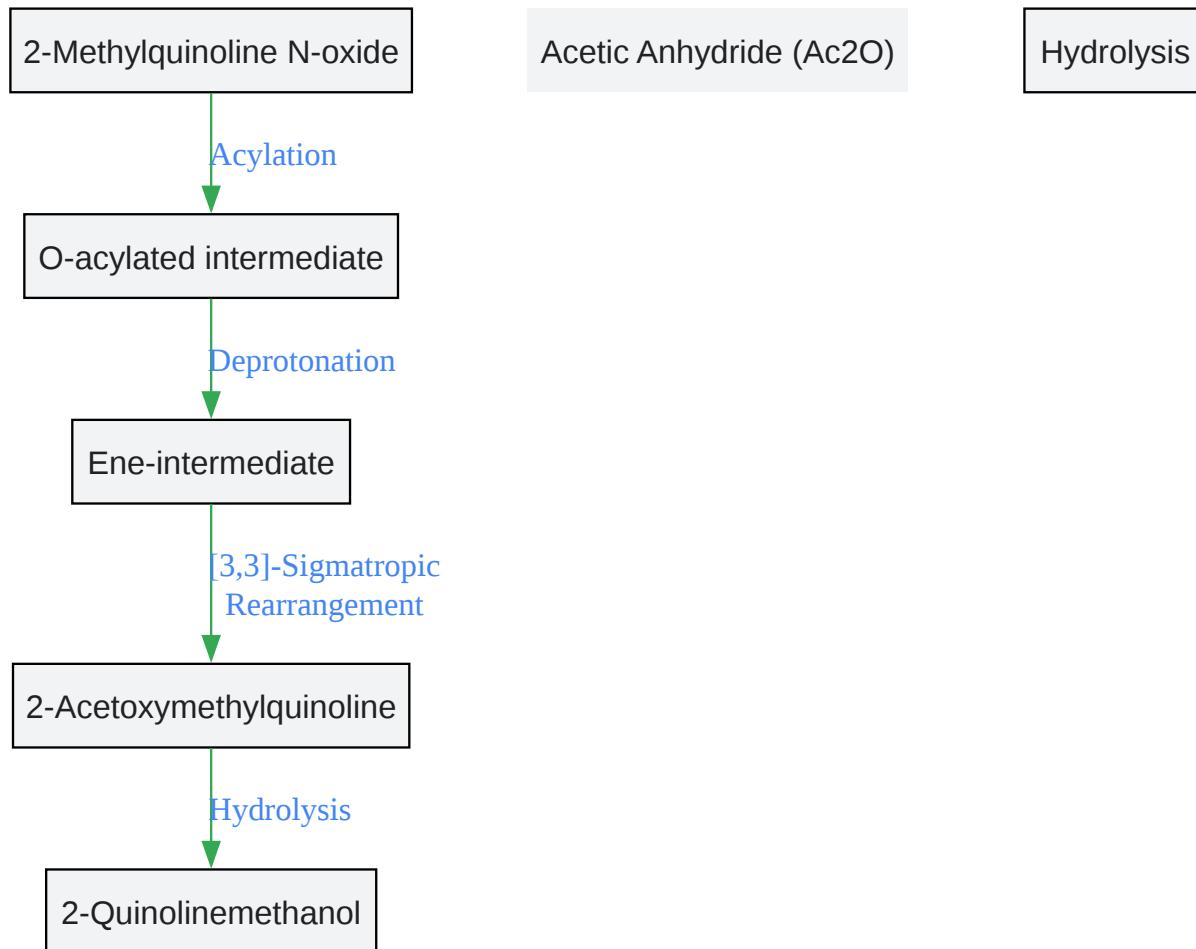
The most common and efficient method for the preparation of **2-Methylquinoline N-oxide** is the direct oxidation of 2-methylquinoline. A general and reliable protocol involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

[Click to download full resolution via product page](#)

Synthesis of 2-Methylquinoline N-oxide.

Experimental Protocol: Synthesis of 2-Methylquinoline N-oxide

- Dissolution: Dissolve 2-methylquinoline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.


- Addition of Oxidant: To the stirred solution, add m-CPBA (1.1 eq.) portion-wise at room temperature (25 °C).
- Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the excess m-CPBA. Extract the aqueous layer with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Synthetic Transformations of 2-Methylquinoline N-oxide

The N-oxide functionality in **2-Methylquinoline N-oxide** activates the quinoline ring, enabling a variety of synthetic transformations that are otherwise difficult to achieve with the parent heterocycle. This section details some of the most important reactions, providing experimental protocols and mechanistic diagrams.

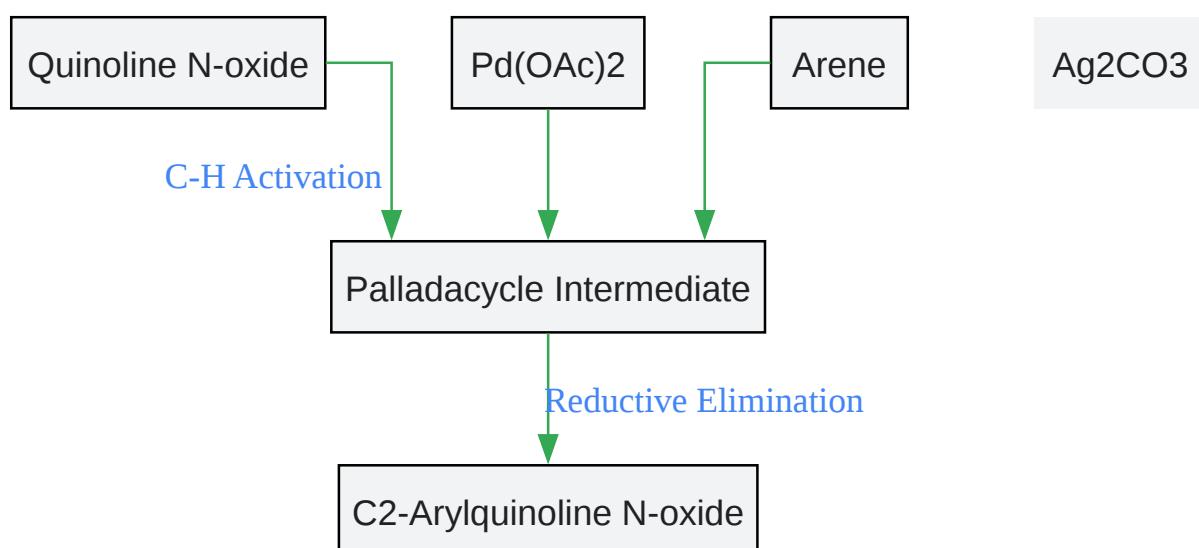
Boekelheide Rearrangement

The Boekelheide reaction is a rearrangement of α -picoline N-oxides to hydroxymethylpyridines and their derivatives.^[3] This reaction is a powerful tool for the functionalization of the methyl group at the C2 position of **2-Methylquinoline N-oxide**. The reaction is typically carried out using acetic anhydride or trifluoroacetic anhydride (TFAA).

[Click to download full resolution via product page](#)

Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Boekelheide Rearrangement (Analogous Procedure)


The following protocol is adapted from a procedure for a related pyridine N-oxide and can be optimized for **2-Methylquinoline N-oxide**.^[4]

- Reaction Setup: In a suitable reaction vessel, heat acetic anhydride to 90 °C.
- Addition of Substrate: Add a solution of **2-Methylquinoline N-oxide** in glacial acetic acid dropwise to the heated acetic anhydride.

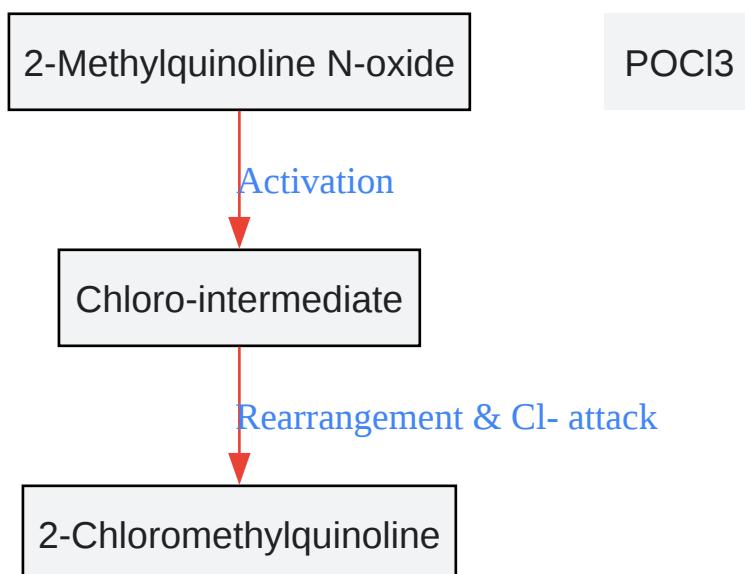
- Reaction: After the addition is complete, allow the reaction to proceed until completion, monitoring by TLC.
- Isolation: The resulting 2-acetoxymethylquinoline can be isolated and purified using standard techniques such as distillation or chromatography.

C-H Functionalization

The N-oxide group acts as an effective directing group, facilitating the regioselective C-H functionalization of the quinoline core, particularly at the C2 and C8 positions. Palladium-catalyzed C-H activation has emerged as a powerful strategy for this purpose.[1][5]

[Click to download full resolution via product page](#)

Palladium-catalyzed C2-Arylation.


Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

- Reaction Setup: In a reaction tube, combine quinoline N-oxide (1.0 eq.), $\text{Pd}(\text{OAc})_2$ (10 mol%), and Ag_2CO_3 (2.2 eq.).[1]
- Addition of Reagents: Add benzene (40 eq.) as the aryl source and solvent.
- Reaction: Seal the tube and heat the mixture at 130 °C for 24 hours.[1]

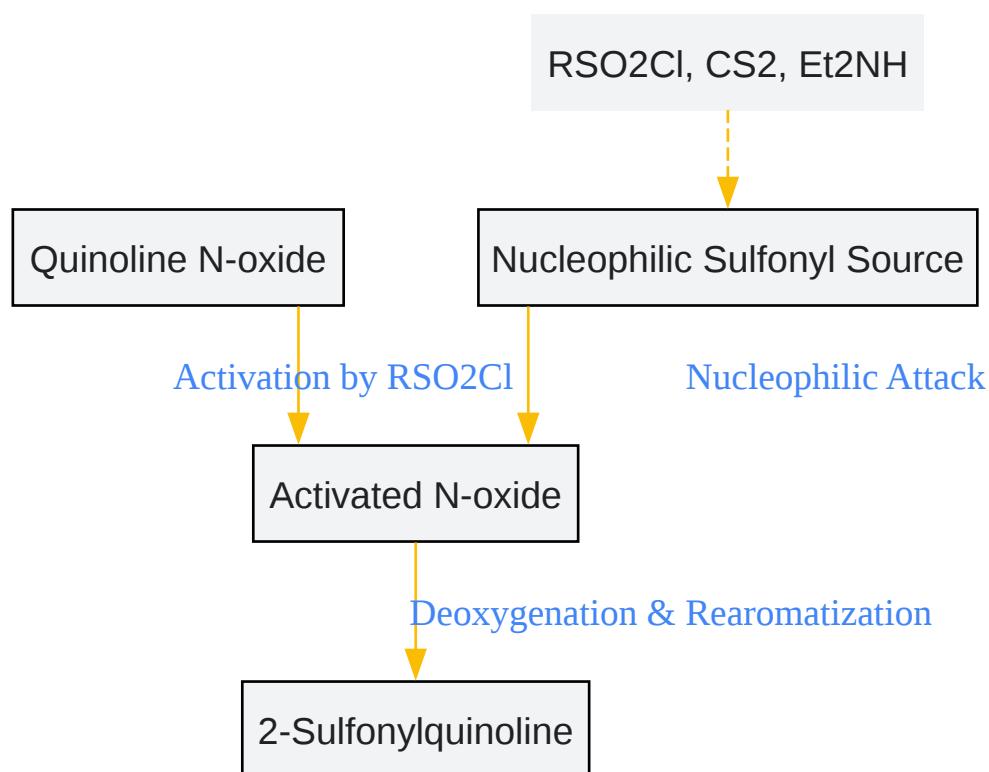
- Workup and Purification: After cooling to room temperature, filter the reaction mixture. Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylquinoline N-oxide.^[1] It is noteworthy that in the case of **2-methylquinoline N-oxide**, no α -arylation at the methyl group was observed, and the reaction cleanly afforded 8-arylated derivatives.^[2]

Synthesis of 2-Chloromethylquinoline

The reaction of **2-Methylquinoline N-oxide** with phosphorus oxychloride (POCl_3) provides a direct route to 2-chloromethylquinoline, a versatile building block for further synthetic modifications. This reaction is analogous to the preparation of 2-chloromethylpyridine from 2-picoline-N-oxide.^[3]

[Click to download full resolution via product page](#)

Synthesis of 2-Chloromethylquinoline.


Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack Reaction - An Analogous Cyclization)

While a direct protocol for the chlorination of the methyl group of **2-Methylquinoline N-oxide** was not found, the Vilsmeier-Haack reaction of N-arylacetamides provides a method for the synthesis of 2-chloroquinolines, illustrating a related transformation involving POCl_3 .

- Reaction Setup: To a solution of an N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5 °C with stirring, add POCl_3 (60 mmol) dropwise.
- Reaction: Stir the mixture at 80-90 °C for 4-16 hours.
- Workup: Pour the mixture into crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 2-chloro-3-formylquinoline.

Deoxygenative C2-Sulfonylation

2-Methylquinoline N-oxide can undergo deoxygenative C-H sulfonylation at the C2 position with sulfonyl chlorides in the presence of carbon disulfide and a secondary amine. This metal-free reaction provides an efficient route to 2-sulfonylquinolines.

[Click to download full resolution via product page](#)

Deoxygenative C2-Sulfonylation.

Experimental Protocol: Gram-Scale Synthesis of 2-Sulfonylquinoline

- Reaction Setup: To a round-bottom flask, add quinoline N-oxide (5 mmol), CS₂ (7.5 mmol), diethylamine (10 mmol), and TsCl (10 mmol) in CH₂Cl₂ (50 mL).[6]
- Reaction: Stir the reaction mixture at room temperature for about 30 minutes.[6]
- Workup: Upon completion, add water (30 mL) to quench the reaction. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
- Purification: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by column chromatography.[6]

Applications in Drug Development and Medicinal Chemistry

2-Methylquinoline N-oxide and its derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. The N-oxide functionality can modulate the physicochemical properties of the parent molecule, often leading to enhanced biological efficacy.[7]

Derivatives of **2-Methylquinoline N-oxide** have been investigated for their potential as:

- Anticancer Agents: The position of the methyl group on the quinoline N-oxide ring is a critical determinant of anticancer activity.[7]
- Antimicrobial Agents: Methylated quinoline N-oxides have demonstrated promising activity against a range of bacterial and fungal pathogens.[7]

The synthetic transformations detailed in this guide provide access to a wide array of substituted quinolines, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Conclusion

2-Methylquinoline N-oxide is a versatile and valuable intermediate in organic synthesis. Its facile preparation and the diverse reactivity of the N-oxide functionality allow for the efficient construction of a wide range of functionalized quinoline derivatives. The experimental protocols

and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules for applications in medicinal chemistry, materials science, and other areas of chemical research. The continued exploration of the reactivity of **2-Methylquinoline N-oxide** is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of valuable chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Methylquinoline N-oxide: A Versatile Intermediate in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090784#2-methylquinoline-n-oxide-as-an-intermediate-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com